molecular formula C14H11FO2 B1440009 3-(4-Fluoro-benzyl)-benzoic acid CAS No. 886569-97-7

3-(4-Fluoro-benzyl)-benzoic acid

Cat. No.: B1440009
CAS No.: 886569-97-7
M. Wt: 230.23 g/mol
InChI Key: IQZZTFXFBHYWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluoro-benzyl)-benzoic acid: is an organic compound that features a benzyl group substituted with a fluorine atom at the para position, attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-benzyl)-benzoic acid typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-fluorobenzyl chloride with benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Fluoro-benzyl)-benzoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can lead to the formation of 3-(4-Fluoro-benzyl)-benzyl alcohol.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Formation of 3-(4-Fluoro-benzyl)-benzaldehyde.

    Reduction: Formation of 3-(4-Fluoro-benzyl)-benzyl alcohol.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(4-Fluoro-benzyl)-benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its fluorinated benzyl group can enhance binding affinity and selectivity towards certain biological targets.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. The presence of the fluorine atom can improve the metabolic stability and bioavailability of the drug candidates.

Industry: In the materials science industry, this compound is used in the production of specialty polymers and coatings. Its unique chemical structure imparts desirable properties such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 3-(4-Fluoro-benzyl)-benzoic acid exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom in the benzyl group can form strong hydrogen bonds and dipole-dipole interactions with target proteins, enhancing binding affinity. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

    4-Fluorobenzylamine: Similar in structure but contains an amine group instead of a carboxylic acid.

    4-Fluorobenzyl alcohol: Contains a hydroxyl group instead of a carboxylic acid.

    4-Fluorobenzaldehyde: Contains an aldehyde group instead of a carboxylic acid.

Uniqueness: 3-(4-Fluoro-benzyl)-benzoic acid is unique due to the presence of both a fluorinated benzyl group and a benzoic acid moiety. This combination imparts distinct chemical properties, such as increased acidity and the ability to participate in a wide range of chemical reactions. Additionally, the fluorine atom enhances the compound’s stability and bioavailability, making it a valuable intermediate in pharmaceutical and materials science research.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-6-4-10(5-7-13)8-11-2-1-3-12(9-11)14(16)17/h1-7,9H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZZTFXFBHYWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285157
Record name 3-[(4-Fluorophenyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886569-97-7
Record name 3-[(4-Fluorophenyl)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886569-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Fluorophenyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluoro-benzyl)-benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Fluoro-benzyl)-benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Fluoro-benzyl)-benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Fluoro-benzyl)-benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-Fluoro-benzyl)-benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Fluoro-benzyl)-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.